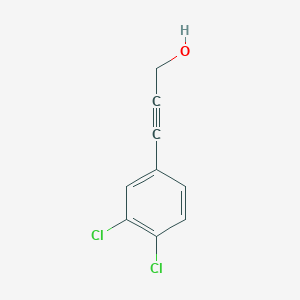
3-(3,4-二氯苯基)丙-2-炔-1-醇
描述
“3-(3,4-Dichlorophenyl)prop-2-yn-1-ol” is a molecule with a unique structure that has caught the attention of many researchers due to its potential applications. It has a molecular formula of C9H6Cl2O and a molecular weight of 201.05 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dichlorophenyl)prop-2-yn-1-ol” consists of a prop-2-yn-1-ol group attached to a 3,4-dichlorophenyl group . The InChI code for the compound is 1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 .
科学研究应用
合成和表征
- 为了研究它们的结构性质,合成了3-(3,4-二氯苯基)丙-2-炔-1-醇及其衍生物。例如,Salian等人(2018)合成了查尔酮衍生物,并使用傅立叶红外光谱、元素分析和X射线衍射进行表征(Salian et al., 2018)。此外,Sadgir等人(2020)进行了类似的研究,进一步采用了DFT方法和合成化合物的抗菌研究(Sadgir et al., 2020)。
分子性质和相互作用
- 对这些化合物的分子性质,如振动频率和分子几何构型的研究很普遍。Mary等人(2015)使用HF和DFT方法进行了详细分析,包括第一超极化率和红外强度(Mary et al., 2015)。
催化剂的开发
- 在催化领域,3-(3,4-二氯苯基)丙-2-炔-1-醇已被用于开发基于钌的烯烃交换催化剂。Jimenez等人(2012)讨论了这种化合物的衍生物与钌结合后如何形成活性催化剂(Jimenez et al., 2012)。
抗菌活性
- 一些研究关注这些化合物的抗菌性能。Ruan等人(2011)合成了一系列衍生物,并评估了它们的抗真菌活性,显示出对各种病原体有希望的结果(Ruan et al., 2011)。
分析和光谱研究
- 分析技术被用来确定这些化合物的溶解度和其他物理性质,正如Li等人(2007)所展示的,他们测量了在各种有机溶剂中的溶解度(Li et al., 2007)。
安全和危害
作用机制
Target of Action
This compound is primarily used for research and development purposes , and its specific targets within biological systems are still under investigation.
Mode of Action
Some research suggests that similar compounds may interact with the mitochondrial matrix, affecting its electrical potential
Biochemical Pathways
Given the potential interaction with the mitochondrial matrix , it is possible that this compound could influence energy production pathways, such as oxidative phosphorylation.
Result of Action
Given the potential interaction with the mitochondrial matrix , it is possible that this compound could influence cellular energy levels.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOBUYOPUKTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629715 | |
| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220707-94-8 | |
| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




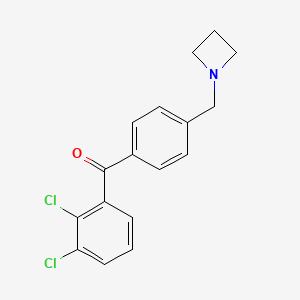
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
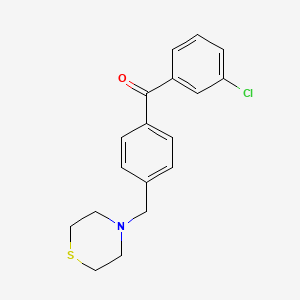
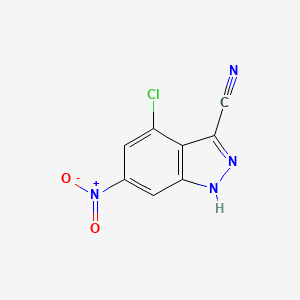
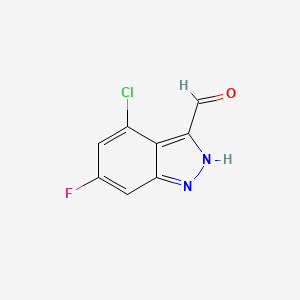

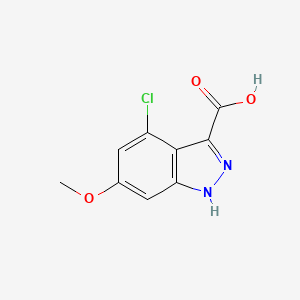
![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)

